ethyl 5-(4-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
The molecule features:
- A thieno[3,4-d]pyridazine core fused with a pyridazine ring.
- Substituents:
- A 4-chlorobenzamido group at position 3.
- A 4-methoxyphenyl group at position 2.
- An ethyl carboxylate ester at position 1.
These functional groups influence its electronic properties, solubility, and binding affinity.
Properties
IUPAC Name |
ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-6-14(24)7-5-13)18(17)22(29)27(26-19)15-8-10-16(31-2)11-9-15/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVVGPVKJHFNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains an indole nucleus, which is found in many important synthetic drug molecules and has diverse biological activities . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires data on structural analogs, pharmacological profiles, and physicochemical properties. Below is a hypothetical framework for such a comparison, based on general trends in thienopyridazine chemistry:
| Compound | Core Structure | Key Substituents | Reported Activity | Reference |
|---|---|---|---|---|
| Ethyl 5-(4-chlorobenzamido)-... (Target) | Thieno[3,4-d]pyridazine | 4-Cl-benzamido, 4-OMe-phenyl, ethyl-COO | Hypothesized kinase inhibition | N/A |
| Compound A | Thieno[2,3-d]pyridazine | 3-NO₂-phenyl, methyl-COO | Anticancer (IC₅₀ = 2.1 µM) | [Hypothetical] |
| Compound B | Thieno[3,4-d]pyridazine | 4-F-benzamido, 3-Cl-phenyl | Antimicrobial (MIC = 8 µg/mL) | [Hypothetical] |
Key Observations (Hypothetical):
- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., Compound B) but reduce metabolic stability .
- Activity Gaps : The absence of nitro groups (cf. Compound A) in the target compound suggests lower cytotoxicity but possibly improved selectivity .
Limitations of Available Evidence
Critical gaps include:
- No structural or pharmacological data on the target compound or its analogs.
- No references to synthetic protocols, crystallographic data, or biological assays.
To fulfill the query’s requirements, access to the following would be necessary:
- Peer-reviewed studies on thienopyridazine derivatives.
- Crystallographic data refined using SHELX or similar tools .
- Comparative pharmacological or computational analyses (e.g., docking studies, SAR tables).
Recommendations for Future Research
Synthetic Optimization : Modify substituents (e.g., replacing 4-Cl-benzamido with sulfonamide groups) to enhance binding affinity.
Crystallographic Studies : Use SHELXL to resolve the compound’s 3D structure and compare it with analogs.
Biological Screening: Evaluate kinase inhibition (e.g., EGFR, VEGFR) and compare IC₅₀ values with published thienopyridazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
